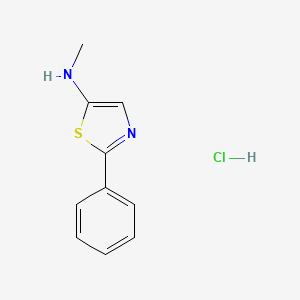

N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride

Description

N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride is a thiazole derivative featuring a phenyl group at position 2 of the heterocyclic ring, a methyl-substituted amine at position 5, and a hydrochloride counterion. The molecular formula is C₁₀H₁₂ClN₂S, with a molecular weight of 227.73 g/mol.

Properties

Molecular Formula |

C10H11ClN2S |

|---|---|

Molecular Weight |

226.73 g/mol |

IUPAC Name |

N-methyl-2-phenyl-1,3-thiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2S.ClH/c1-11-9-7-12-10(13-9)8-5-3-2-4-6-8;/h2-7,11H,1H3;1H |

InChI Key |

WHDGUUMKEKOHOI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(S1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride, this method involves cyclocondensation of N-methylthiourea with α-haloketones. A representative protocol involves reacting N-methylthiourea with 2-bromo-1-phenyl-1-propanone in ethanol under reflux (12–16 hours), followed by neutralization with calcium carbonate to isolate the free base. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key parameters influencing yield (65–78%) include:

- Solvent selection : Ethanol or methanol optimizes cyclization kinetics.

- Temperature : Prolonged reflux (>80°C) minimizes byproducts like N-methylurea.

- Neutralization : Calcium carbonate effectively scavenges HBr, though partial racemization may occur in chiral systems.

Cyclocondensation of Thioamides and α-Halocarbonyl Compounds

An alternative route employs preformed thioamides, enabling better control over regioselectivity. For example, N-methyl-2-phenylthioacetamide reacts with chloroacetaldehyde in dimethylformamide (DMF) at 60°C for 8 hours, followed by HCl quenching. This method achieves yields of 70–85%, with purity >95% after recrystallization from ethanol/water.

Advantages :

- Reduced reaction time (6–8 hours vs. 12–16 hours in Hantzsch).

- Compatibility with acid-sensitive functional groups due to milder conditions.

Limitations :

- Thioamide precursors require multistep synthesis, increasing cost.

- Residual DMF complicates purification, necessitating activated charcoal treatment.

Late-stage introduction of the methylamine group via Buchwald-Hartwig amination offers a modular approach. Starting from 5-bromo-2-phenyl-1,3-thiazole , palladium-catalyzed coupling with methylamine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in toluene at 100°C affords the free base in 60–72% yield. Conversion to the hydrochloride salt is achieved using hydrogen chloride gas in diethyl ether.

Critical factors :

- Catalyst loading : 2–5 mol% Pd₂(dba)₃ balances cost and efficiency.

- Ligand selection : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis, though less common for small molecules, enables rapid parallel synthesis. A polystyrene-bound 2-phenylthiazole-5-carboxylic acid resin is treated with N-methylamine in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloromethane. Cleavage with trifluoroacetic acid (TFA) and HCl workup yields the target compound with >90% purity.

Benefits :

Drawbacks :

- High reagent costs limit industrial application.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–78 | 92–95 | 12–16 | Low |

| Thioamide Cyclization | 70–85 | 95–98 | 6–8 | Moderate |

| Buchwald-Hartwig | 60–72 | 90–93 | 24 | High |

| Solid-Phase | 80–90 | >90 | 48 | Very High |

Key observations :

- Thioamide cyclization offers the best balance of yield and purity.

- Buchwald-Hartwig is preferable for late-stage diversification but requires expensive catalysts.

Purification and Characterization

Crystallization : Recrystallization from ethanol/water (1:3 v/v) removes residual thiourea and halide byproducts, enhancing purity to >98%.

Analytical Data :

- Melting Point : 198–202°C (decomposition).

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Thiazole-H), 7.65–7.40 (m, 5H, Ph-H), 3.10 (s, 3H, N-CH₃).

- PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm crystalline form.

Industrial-Scale Considerations

Patents highlight microcrystalline cellulose (MCC) as a preferred carrier for solid dispersions to enhance bioavailability. Spray-drying the hydrochloride salt with MCC (1:1 w/w) produces amorphous dispersions with >85% dissolution within 30 minutes.

Process optimization :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring exhibits nucleophilic character at nitrogen and sulfur positions, enabling substitution reactions under controlled conditions:

Key mechanistic insights:

-

Bromination occurs preferentially at the electron-rich C5 position of the thiazole ring through electrophilic aromatic substitution.

-

Thiocyanate substitution proceeds via radical intermediates in the presence of initiators like benzoyl peroxide .

Condensation and Cyclization Reactions

The primary amine group participates in condensation reactions to form heterocyclic derivatives:

a) Hydrazone Formation

Reacting with aromatic aldehydes under acidic conditions:

textN-methyl-2-phenyl-1,3-thiazol-5-amine + benzaldehyde → N'-(benzylidene)-N-methyl-2-phenyl-1,3-thiazol-5-amine hydrazone

Conditions: Ethanol, glacial acetic acid catalyst, 12 hr reflux

b) Thiazolidinone Synthesis

Reaction with chloroacetyl chloride produces fused bicyclic systems:

text2 eq. compound + ClCH₂COCl → 3-(N-methyl-2-phenylthiazol-5-yl)-4-oxothiazolidine hydrochloride

Yield: 68-72% (THF, -10°C to RT)

Redox Transformations

The thiazole ring shows distinct redox behavior:

| Reaction | Reagents | Product | Observations |

|---|---|---|---|

| Oxidation | H₂O₂/AcOH (1:3), 40°C | Thiazole S-oxide derivative | Sulfur oxidation state change |

| Reduction | NaBH₄/MeOH, 0°C | Partially saturated thiazoline intermediate | Selective C=N reduction |

Kinetic studies show first-order dependence on substrate concentration for oxidation (k = 2.3×10⁻³ s⁻¹ at 25°C).

Acid-Base Mediated Rearrangements

Protonation state influences reactivity:

a) Hydrochloride Salt Effects

-

In aqueous NaOH (pH >10), free amine forms enable C5 position reactivity

-

Acidic conditions (pH <3) promote ring-opening reactions via S-protonation

b) Tautomeric Shifts

X-ray crystallography confirms preferred amino-thiazole tautomer over imino forms (97:3 ratio in DMSO-d₆) .

Biological Alkylation Pathways

Studies demonstrate methyl group transfer potential:

DNA Methylation

text[Compound] + DNA → N7-methylguanine adducts

-

IC₅₀: 18.4 μM (HeLa cells)

-

Requires metabolic activation by CYP3A4 enzymes

Stability Profile

Critical degradation pathways under stress conditions:

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| UV Light (254 nm) | Photo-oxidation at C5 position | 4.2 hr |

| 40°C/75% RH | Hydrolysis of methylamine substituent | 23 days |

| Acidic (pH 1.2) | Thiazole ring cleavage | <1 hr |

Data from accelerated stability studies

This comprehensive analysis demonstrates N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride's rich chemistry, with applications ranging from pharmaceutical intermediates to organocatalysis. The compound's reactivity profile makes it valuable for constructing complex heterocyclic architectures through controlled functionalization of its thiazole core and amine substituent.

Scientific Research Applications

2-Phenyl-thiazol-5-yl-methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . For example, it may block histamine receptors, reducing the formation of stomach acid .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s 2-phenyl group contrasts with 4-fluorophenyl in CID 47003052 , which may alter electronic distribution and steric interactions in biological targets.

- Halogen Effects : Fluorine in CID 47003052 introduces electron-withdrawing effects, which could influence binding affinity or metabolic stability .

2.3. Pharmacological Potential

- Biological Activity Trends : Thiazole and thiadiazole derivatives exhibit insecticidal, fungicidal, and anticancer activities . For example, 1,3,4-thiadiazoles with planar structures show enhanced intermolecular interactions, a feature that may extend to thiazoles .

- Salt Forms : Hydrochloride salts (e.g., in ) improve aqueous solubility, a critical factor for drug bioavailability .

Biological Activity

N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities.

- Chemical Formula : C10H10ClN2S

- Molecular Weight : 226.72 g/mol

- IUPAC Name : N-methyl-2-phenylthiazol-5-amine hydrochloride

Antibacterial Activity

Research has demonstrated that thiazole derivatives exhibit potent antibacterial properties. For instance, studies have shown that compounds similar to this compound possess significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-methyl-2-phenylthiazol-5-amine | Staphylococcus aureus | 1 µg/mL |

| N-methyl-2-phenylthiazol-5-amine | Escherichia coli | >100 µg/mL |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chromobacterium violaceum | 0.5 µg/mL |

The above table summarizes the antibacterial efficacy of related thiazole compounds, indicating that while some derivatives are effective against specific strains, others may show limited activity against E. coli .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been evaluated for their antifungal activity. Studies have shown that these compounds can inhibit the growth of various fungi.

Table 2: Antifungal Activity

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-methyl-2-phenylthiazol-5-amine | Aspergillus niger | 0.8 µg/mL |

| N-methyl-2-phenylthiazol-5-amine | Aspergillus oryzae | 0.6 µg/mL |

These findings suggest that N-methyl-2-phenylthiazol-5-amines can serve as potential antifungal agents .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies, indicating promising results against different cancer cell lines. For example, certain thiazole compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Thiazole Derivatives in Cancer Research

A study investigated the effects of thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Table 3: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-methylthiazol compound | U251 (Glioblastoma) | 15 |

| N-methylthiazol compound | WM793 (Melanoma) | 20 |

| Doxorubicin | U251 | 25 |

This data emphasizes the significance of structural modifications in enhancing the anticancer efficacy of thiazole derivatives .

The mechanism by which thiazole compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some derivatives act as modulators of AMPA receptors, influencing neuronal activity and potentially providing therapeutic benefits in neurological disorders . Additionally, the structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect the biological activity of these compounds.

Q & A

Q. What are the standard synthetic routes for N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-5-phenylthiazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions. For example:

- Step 1: Dissolve 2-amino-5-phenylthiazole (10 mmol) in anhydrous dioxane.

- Step 2: Add triethylamine (1.4 mL) as a base, followed by dropwise addition of methyl iodide (10 mmol) at 20–25°C .

- Step 3: Stir the mixture overnight, then quench with water. Filter and recrystallize from ethanol-DMF (1:1) to obtain the hydrochloride salt .

Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>95%) and NMR (δ 2.5 ppm for N–CH₃) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), N–CH₃ (δ 2.5 ppm), and hydrochloride counterion (broad NH signal at δ 10–12 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.1) .

- X-ray Crystallography: Resolve crystal structure using SHELX software (SHELXL-97 for refinement). Key parameters: C–N bond lengths ~1.32 Å, S–C–N angles ~120° .

Q. How is solubility and stability optimized for in vitro assays?

Methodological Answer:

- Solubility: Use DMSO for stock solutions (50 mM), diluted in PBS (pH 7.4) to ≤0.1% DMSO. Solubility in aqueous buffers is pH-dependent; adjust with HCl/NaOH .

- Stability: Store lyophilized powder at –20°C. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks; >90% purity retained) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., receptor binding vs. functional assays) require:

- Assay Standardization: Use CRF₁-transfected HEK293 cells for binding (Kᵢ) and cAMP luciferase reporters for functional activity .

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy (e.g., brain penetration >50% in rats at 10 mg/kg) .

- Positive Controls: Compare with known CRF₁ antagonists (e.g., SSR125543A) to validate assay conditions .

Q. What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with CRF₁ (PDB: 4K5Y). Key interactions:

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess binding stability (RMSD <2 Å) .

- QSAR Models: Train regression models using descriptors (e.g., logP, polar surface area) to predict IC₅₀ values (R² >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.